2-Bromo-5-ethoxypyrazine
Overview
Description
2-Bromo-5-ethoxypyrazine is a chemical compound with the CAS Number: 1060803-83-9 and a molecular weight of 203.04 . It has promising applications in various industries, including food, agriculture, pharmaceuticals, and chemical synthesis.
Molecular Structure Analysis
The linear formula of 2-Bromo-5-ethoxypyrazine is C6H7BrN2O . The InChI code is 1S/C6H7BrN2O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
2-Bromo-5-ethoxypyrazine is a solid or liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Derivative Formation
2-Bromo-5-ethoxypyrazine and its derivatives have been explored in various synthetic chemical studies. A prominent application includes the conversion of 2-aminopyrazine-3-carboxamide and its 5-bromo-derivative into various derivatives including 6-bromo-2-methyl-, 6-bromo-2-phenyl-, and 6-ethoxy-2-trifluoromethyl-derivatives (Albert, 1979). These transformations are crucial for developing new chemical entities with potential pharmacological activities.
Bioconversion Studies
In bioconversion research, 2-Bromo-5-ethoxypyrazine related compounds have been used. For example, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 illustrates the potential of these compounds in biotechnological applications (Wieser, Heinzmann, & Kiener, 1997). Such studies are vital for understanding and harnessing the biological pathways for synthesizing complex molecules.
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of 2-Bromo-5-ethoxypyrazine are used as internal standards in methods like solid-phase microextraction for determining pyrazines in musts. The study by Sala et al. (2000) demonstrated the use of 3-isopropyl-2-ethoxypyrazine as an internal standard for efficient detection of pyrazines (Sala, Mestres, Martí, Busto, & Guasch, 2000). This is essential for quality control and flavor analysis in the food and beverage industry.
Material Science and Coordination Chemistry
In material science and coordination chemistry, 2-Bromo-5-ethoxypyrazine derivatives are investigated for their potential in creating novel compounds with unique properties. For instance, the synthesis of a two-dimensional polymeric copper complex using 2-ethoxypyrazine showcases the exploration of these compounds in developing new materials (Partsevska et al., 2019). These materials might have applications in electronics, catalysis, and photonics.
Chemical Reactivity and Tautomerism Studies
The study of the reactivity and tautomerism of pyrazine derivatives is another area where 2-Bromo-5-ethoxypyrazine plays a role. Research into the bromination of hydroxypyridines and their ethyl derivatives provides insights into the behavior of these compounds under different chemical conditions (Kolder & Hertog, 2010). Such studies are fundamental in organic chemistry, enhancing our understanding of chemical reactions and molecular structures.
Safety And Hazards
The safety information for 2-Bromo-5-ethoxypyrazine indicates that it is harmful if swallowed and causes skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
properties
IUPAC Name |
2-bromo-5-ethoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIJBTHXRWXTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671667 | |
Record name | 2-Bromo-5-ethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxypyrazine | |
CAS RN |
1060803-83-9 | |
Record name | 2-Bromo-5-ethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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